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molecular formula C5H10Br2 B8529655 3,3-Dibromopentane CAS No. 54653-27-9

3,3-Dibromopentane

Cat. No. B8529655
M. Wt: 229.94 g/mol
InChI Key: NTIGNJOEVBTPJJ-UHFFFAOYSA-N
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Patent
US07727979B2

Procedure details

Dibromopentane (5 mmol) is added to a solution of cyclohexanone (5 mmol) and potassium-tert-butanolate (10 mmol) in toluene (7.5 ml) and the reaction mixture is refluxed for 48 hours. After cooling to room temperature 25% hydrochloric acid is added and extraction is carried out with diethyl ether. The combined organic phases produce, after drying over sodium sulphate, removal of the solvent in a vacuum and chromatography of the residue using silica gel (ethyl acetate/heptane, 1:5) pure spiro[5.5]undecan-1-one (Tetrahedron 1964, 20, 2553-2573): tR 1.90 min. (LC-2); ESI-MS (+): m/z 167.27 [M+H]+.
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Name
potassium tert-butanolate
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2](Br)([CH2:5][CH3:6])[CH2:3][CH3:4].[C:8]1(=[O:14])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1.[K].C([O-])(C)(C)C.Cl>C1(C)C=CC=CC=1>[C:8]1(=[O:14])[C:13]2([CH2:6][CH2:5][CH2:2][CH2:3][CH2:4]2)[CH2:12][CH2:11][CH2:10][CH2:9]1 |f:2.3,^1:14|

Inputs

Step One
Name
Quantity
5 mmol
Type
reactant
Smiles
BrC(CC)(CC)Br
Name
Quantity
5 mmol
Type
reactant
Smiles
C1(CCCCC1)=O
Name
potassium tert-butanolate
Quantity
10 mmol
Type
reactant
Smiles
[K].C(C)(C)(C)[O-]
Name
Quantity
7.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is refluxed for 48 hours
Duration
48 h
ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
extraction
CUSTOM
Type
CUSTOM
Details
The combined organic phases produce
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying over sodium sulphate, removal of the solvent in a vacuum and chromatography of the residue

Outcomes

Product
Name
Type
Smiles
C1(CCCCC12CCCCC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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